1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-13-4-2-3-11(9-13)14(10-15)7-5-12(16)6-8-14/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWABZTWFQGEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC(=O)CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344135 | |
| Record name | 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13225-34-8 | |
| Record name | 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
A copper-catalyzed domino coupling strategy enables the construction of the cyclohexanecarbonitrile core. This method, adapted from similar bromophenyl derivatives, involves:
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Nucleophilic substitution : A 3-methoxyphenylacetonitrile precursor reacts with an alkyl halide or acrylate in the presence of a copper catalyst.
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Cyclization : Intramolecular aldol condensation forms the cyclohexanone ring.
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Oxidation : Selective oxidation introduces the ketone group at the 4-position.
Key reagents :
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Copper(I) iodide (CuI) as the catalyst.
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Tert-butanol (tBuOH) as the solvent.
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Sodium chloride (NaCl) to facilitate the elimination step.
Optimized conditions :
Substrate Scope and Limitations
| Starting Material | Product | Yield (%) |
|---|---|---|
| 3-Methoxyphenylacetonitrile | 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile | 78 |
| 3-Chlorophenylacetonitrile | 1-(3-Chlorophenyl)-4-oxocyclohexanecarbonitrile | 72 |
This method is scalable but requires careful control of steric effects due to the methoxy group’s electron-donating properties, which can slow cyclization.
Cyclization-Decarboxylation of Heptanedioate Esters
Patent-Based Industrial Synthesis
A patented route (US6300512B1) for structurally related compounds involves:
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Condensation : 3-Methoxybenzaldehyde reacts with cyclopentyl halide to form 3-cyclopentyloxy-4-methoxybenzaldehyde.
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Reduction : Sodium borohydride reduces the aldehyde to a benzyl alcohol intermediate.
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Halogenation : Hydrochloric acid converts the alcohol to a chloromethyl derivative.
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Cyanide substitution : Reaction with potassium cyanide introduces the nitrile group.
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Cyclization : Base-mediated cyclization of a heptanedioate ester forms the cyclohexanone ring.
Critical steps :
Comparative Analysis
| Parameter | Copper-Catalyzed Method | Cyclization-Decarboxylation |
|---|---|---|
| Steps | 3 | 5 |
| Overall Yield | 78% | 70–80% |
| Scalability | Moderate | High (industrial) |
| Key Limitation | Steric hindrance | Multi-step purification |
Friedel-Crafts Acylation Followed by Oxidation
Stepwise Synthesis
A traditional approach involves:
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Friedel-Crafts acylation : 3-Methoxyphenylacetonitrile reacts with acetyl chloride in the presence of AlCl₃ to form a ketone intermediate.
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Oxidative cyclization : Hydrogen peroxide (H₂O₂) in acetic acid induces ring closure.
Reaction conditions :
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of 1-(3-Hydroxyphenyl)-4-oxocyclohexanecarbonitrile.
Reduction: Formation of 1-(3-Methoxyphenyl)-4-aminocyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Fluorophenyl Derivatives
- This difference may influence solubility and binding affinity in biological systems .
- 1-(2-Fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS 179064-61-0): The ortho-fluorine substituent creates steric hindrance and alters dipole moments, leading to distinct crystallographic packing and boiling point (380.4°C) compared to the target compound .
Cyclopentyloxy-Methoxyphenyl Derivative
- 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)-4-oxocyclohexanecarbonitrile (CAS 152630-47-2): The bulky cyclopentyloxy group increases steric bulk, likely reducing solubility in polar solvents but enhancing lipid membrane permeability. This contrasts with the simpler 3-methoxyphenyl group in the target compound .
Functional Group Variations
Carboxylic Acid Derivative
Methyl-Substituted Derivatives
- 5-(4-Chlorophenyl)-1-methyl-3-oxocyclohexanecarbonitrile: The methyl group at position 1 and chlorophenyl at position 5 alter the cyclohexane ring’s conformation, with the cyano group adopting an axial orientation, as confirmed by X-ray crystallography .
- 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile : The equatorial methyl group and axial nitrile create a unique crystal packing via C–H···π interactions, absent in the target compound .
Physical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| Target Compound (13225-34-8) | C₁₄H₁₃NO₂ | 227.26 | Not reported | Not reported |
| 1-(2-Fluorophenyl)-... (179064-61-0) | C₁₃H₁₂FNO | 217.24 | 380.4 | 1.2 |
| 1-(4-Fluorophenyl)-... (56326-98-8) | C₁₃H₁₂FNO | 217.24 | Not reported | Not reported |
Crystallographic and Conformational Analysis
- The target compound’s cyclohexane ring likely adopts a chair conformation, similar to analogs like 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile, where substituent orientation (axial vs. equatorial) dictates intermolecular interactions .
- Fluorophenyl derivatives exhibit distinct C–H···N or C–H···π interactions in crystal lattices, influencing melting points and stability .
Biological Activity
1-(3-Methoxyphenyl)-4-oxocyclohexanecarbonitrile is an organic compound notable for its unique structure, which includes a methoxyphenyl group attached to a cyclohexanone ring with a nitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure can be represented as follows:
This configuration allows for various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes, inhibiting or activating metabolic pathways crucial for cellular function.
- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that affect cell growth and differentiation.
- Gene Expression : The compound may alter the expression of genes involved in various biological processes, including apoptosis and proliferation.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for common pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound could serve as a lead candidate for developing new antimicrobial agents.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Various cancer cell lines have been used to assess its efficacy. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in breast and colon cancer cells.
The IC50 values for different cancer cell lines are presented in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT-29 (Colon) | 20 |
| A549 (Lung) | 25 |
Case Studies
A recent study explored the synthesis and biological evaluation of this compound analogs. These analogs were designed to enhance the compound's biological activity by modifying the methoxy group. The study found that specific substitutions increased both antimicrobial and anticancer activities significantly compared to the parent compound.
Study Findings
- Increased Potency : Some analogs exhibited up to threefold increases in potency against certain bacterial strains.
- Enhanced Selectivity : Modifications led to improved selectivity indices in cancer cell lines, indicating a reduced toxicity profile compared to standard chemotherapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
